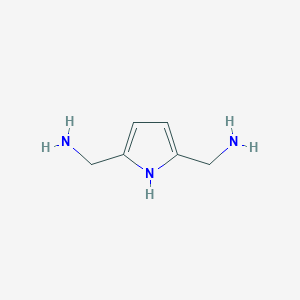

(1H-Pyrrole-2,5-diyl)dimethanamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

713501-36-1 |

|---|---|

Molecular Formula |

C6H11N3 |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

[5-(aminomethyl)-1H-pyrrol-2-yl]methanamine |

InChI |

InChI=1S/C6H11N3/c7-3-5-1-2-6(4-8)9-5/h1-2,9H,3-4,7-8H2 |

InChI Key |

JQOUIJCIRIOZRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=C1)CN)CN |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1h Pyrrole 2,5 Diyl Dimethanamine and Its Analogues

Strategic Approaches to the Pyrrole (B145914) Core Functionalization

The introduction of aminomethyl groups at the 2 and 5 positions of the pyrrole ring is a critical step in the synthesis of (1H-Pyrrole-2,5-diyl)dimethanamine. This can be achieved through direct functionalization of the pre-formed pyrrole ring or by constructing the ring with the necessary functionalities in place.

Direct Aminomethylation and Mannich-type Reactions on Pyrrole

The Mannich reaction is a powerful tool for the C-alkylation of electron-rich heterocycles like pyrrole. researchgate.netwizeprep.comresearchgate.net This one-pot, three-component condensation reaction involves an amine, formaldehyde (B43269), and an active hydrogen compound, in this case, pyrrole. organic-chemistry.org The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which then attacks the electron-rich pyrrole ring. researchgate.netwizeprep.com

For the synthesis of this compound, a direct bis-aminomethylation of pyrrole would be the most straightforward approach. This involves reacting pyrrole with formaldehyde and ammonia (B1221849) or a primary amine in a 1:2:2 molar ratio. However, controlling the regioselectivity to exclusively obtain the 2,5-disubstituted product can be challenging, as the reaction can also lead to mono-substitution or substitution at other positions. researchgate.net The reactivity of the 2- and 5-positions of pyrrole makes them susceptible to electrophilic attack. researchgate.net

A more controlled approach involves the use of pre-formed aminomethylation reagents or carrying out the reaction under specific catalytic conditions to direct the substitution to the desired positions. For instance, the aminomethylation of pyrrole with N,N,N′,N′-tetramethylmethanediamine in the presence of a catalytic amount of ZrOCl₂·8H₂O has been shown to proceed selectively at the 2 and 5 positions. nih.gov

A common and often more reliable strategy to obtain this compound is through the reductive amination of the corresponding dialdehyde (B1249045), 1H-pyrrole-2,5-dicarbaldehyde. This two-step process involves the initial synthesis of the dialdehyde, followed by its conversion to the diamine. The reduction of the formyl groups of 1H-pyrrole-2,5-dicarbaldehyde can be achieved using various reducing agents, such as sodium borohydride, in the presence of an amine source like ammonia. nih.govmasterorganicchemistry.comyoutube.com

| Precursor | Reagents | Product | Reference |

| Pyrrole | Formaldehyde, Ammonia | This compound | researchgate.netnih.gov |

| 1H-Pyrrole-2,5-dicarbaldehyde | NH₃, Reducing Agent (e.g., NaBH₄) | This compound | nih.govmasterorganicchemistry.comyoutube.com |

| Pyrrole | N,N,N′,N′-Tetramethylmethanediamine, ZrOCl₂·8H₂O | 1,1′-(1H-Pyrrole-2,5-diyl)bis(N,N-dimethylmethanamine) | nih.gov |

Ring-Forming Reactions Incorporating the Dimethanamine Moiety

An alternative to functionalizing a pre-existing pyrrole ring is to construct the ring from precursors that already contain the aminomethyl or protected aminomethyl groups. The Paal-Knorr synthesis is a classic and versatile method for preparing pyrroles by the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. pharmaguideline.comnih.govresearchgate.net

To synthesize this compound using this approach, a 1,4-dicarbonyl compound bearing aminomethyl or protected aminomethyl groups at the appropriate positions would be required. The reaction of such a precursor with ammonia would lead to the formation of the desired pyrrole ring with the dimethanamine moieties already installed. For instance, the reaction of a suitably substituted hexane-2,5-dione derivative with an amine can yield N-substituted 2,5-dimethylpyrroles, which can be further functionalized. researchgate.netresearchgate.netorgsyn.org While direct synthesis of the target compound via this route is not explicitly detailed in readily available literature, the principle of the Paal-Knorr reaction allows for this conceptual approach.

Electrophilic and Nucleophilic Cyclization Strategies

Cyclization reactions provide another avenue for the synthesis of the pyrrole ring system. These can involve either electrophilic or nucleophilic attack to close the ring. For instance, a one-pot synthesis of 2,5-disubstituted pyrroles has been developed through a cascade reaction involving a nitro-Mannich reaction followed by a gold-catalyzed hydroamination. rsc.org This method demonstrates the use of a cyclization strategy to form the pyrrole ring from acyclic precursors.

Another approach involves the cyclization of N-alkyne-substituted pyrrole derivatives. While this specific example leads to fused pyrrole systems, the underlying principle of intramolecular cyclization to form or modify the pyrrole ring is a valuable synthetic tool. The nature of the substituent on the alkyne can direct the cyclization pathway.

Advanced Synthetic Techniques and Principles

Modern organic synthesis relies on the development of advanced techniques and the application of fundamental principles to achieve efficient and selective transformations. The synthesis of this compound and its analogues benefits from such advancements, particularly in the area of catalysis.

Catalytic Systems for Pyrrole Synthesis

Catalysis plays a pivotal role in modern pyrrole synthesis, offering milder reaction conditions, higher yields, and improved selectivity compared to classical methods. organic-chemistry.org Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed for different strategies in pyrrole synthesis.

Transition metal catalysts are extensively used in pyrrole synthesis. rsc.org For instance, gold(III) chloride has been employed to catalyze the cyclization step in a one-pot synthesis of 2,5-disubstituted pyrroles. rsc.org In this reaction, a combination of a base (KOtBu) and the gold catalyst facilitates a nitro-Mannich/hydroamination cascade. rsc.org Other gold(I) catalysts, such as Au(PPh₃)Cl/AgOTf, have also been explored. rsc.org

Ruthenium-based pincer-type catalysts have been shown to be effective for the synthesis of substituted pyrroles through dehydrogenative alcohol functionalization reactions. organic-chemistry.org Palladium, ruthenium, and iron catalysis have been utilized in a general synthesis of 2-substituted pyrroles. researchgate.net

In the context of producing this compound via the reductive amination of 1H-pyrrole-2,5-dicarbaldehyde, various metal catalysts are employed. Noble metal catalysts like platinum and palladium are highly effective for reductive amination. epa.gov However, due to their cost and potential toxicity, non-noble metal catalysts based on nickel, cobalt, copper, and iron have gained significant attention. epa.gov For example, amorphous cobalt particles have been shown to catalyze reductive amination using H₂ as a reductant and aqueous ammonia as the nitrogen source under mild conditions. organic-chemistry.org Raney Nickel is another commonly used catalyst for the reduction of nitriles and for reductive amination reactions. mdpi.commasterorganicchemistry.comresearchgate.net

| Catalyst | Reaction Type | Substrates | Product | Reference |

| AuCl₃ | Nitro-Mannich/Hydroamination Cascade | p-Toluenesulfonyl protected imines, 4-Nitrobut-1-yne | 2,5-Disubstituted pyrroles | rsc.org |

| Au(PPh₃)Cl/AgOTf | Nitro-Mannich/Hydroamination Cascade | Methyl substituted nitro alkyne, Imines | 2,5-Disubstituted pyrroles | rsc.org |

| Ruthenium-based pincer catalyst | Dehydrogenative alcohol functionalization | Secondary alcohols, Amino alcohols | Substituted pyrroles | organic-chemistry.org |

| Amorphous Co particles | Reductive Amination | Aldehydes/Ketones, Aqueous ammonia | Primary amines | organic-chemistry.org |

| Raney Nickel | Reductive Amination | Aldehydes/Ketones, Amines | Amines | mdpi.commasterorganicchemistry.comresearchgate.net |

Metal-Free Organic Catalysis

In recent years, organocatalysis has become a powerful tool for constructing diverse molecular frameworks, offering a valuable alternative to metal-based catalysts. rsc.org While the field of organocatalytic pyrrole synthesis is still evolving, several effective metal-free methods have been developed. rsc.org These approaches align with the principles of green chemistry by avoiding toxic and expensive heavy metals. rsc.org

A notable metal-free strategy involves the aza-Wittig reaction. Researchers have developed a one-pot, metal-free synthesis of substituted pyrroles from chromones and phenacyl azides. nih.govresearchgate.net This method is praised for its operational simplicity, short reaction times, and high yields under mild conditions. nih.govresearchgate.net Another innovative approach uses iodine and DMF as a catalytic system for the [3+2]-cycloaddition of benzylidenemalononitriles and ethyl glycinate (B8599266) hydrochloride to produce 5-amino-1H-pyrrole-2-carboxylates. rsc.org

Organocatalysts such as squaric acid and combinations like choline (B1196258) chloride/urea (B33335) have also been successfully employed. For instance, the reaction of 1,4-diones with various amines in a choline chloride/urea system provides N-substituted pyrroles in good to excellent yields (56–99%). rsc.org Similarly, triethylamine (B128534) has been used to catalyze the synthesis of polysubstituted pyrroles. rsc.org The development of these methods provides a foundation for designing new, efficient strategies for accessing complex pyrrole derivatives. rsc.org

Table 1: Examples of Metal-Free Catalytic Systems for Pyrrole Synthesis

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| PPh₃ (Aza-Wittig) | Chromones, Phenacyl azides | Substituted pyrroles | High | nih.govresearchgate.net |

| Choline chloride/urea | 1,4-Diones, Amines | N-substituted pyrroles | 56-99 | rsc.org |

| Iodine/DMF | Benzylidenemalononitriles, Ethyl glycinate hydrochloride | 5-Amino-1H-pyrrole-2-carboxylates | - | rsc.org |

| Squaric acid | - | Pyrrole derivatives | - | rsc.org |

Sustainable and Green Chemistry Methodologies

The push towards environmentally benign chemical processes has led to the development of sustainable methods for pyrrole synthesis, including solvent-free reactions, microwave-assisted synthesis, and electrochemical protocols. These techniques aim to reduce energy consumption, minimize waste, and eliminate the use of hazardous organic solvents. researchgate.netbeilstein-journals.org

Solvent-free synthesis offers a significant green advantage by eliminating volatile organic compounds, which simplifies reaction work-up, enhances safety, and often leads to higher yields. researchgate.netresearchgate.net Several catalysts have been shown to be effective under these conditions. For example, praseodymium(III) trifluoromethanesulfonate—Pr(OTf)₃—has been used as an efficient catalyst for the Paal–Knorr condensation of 1,4-diketones with primary amines, affording N-substituted pyrroles in excellent yields with short reaction times. tandfonline.com

Another approach utilizes magnetic Fe₃O₄ nanoparticles as a heterogeneous catalyst, which can be easily recovered and reused, adding to the sustainability of the process. researchgate.net More recently, a highly selective and atom-economic synthesis was developed using a stable manganese complex to convert primary diols and amines into 2,5-unsubstituted pyrroles without any organic solvent, producing only water and molecular hydrogen as byproducts. organic-chemistry.orgnih.gov This method is particularly relevant for producing precursors to compounds like this compound.

Table 2: Solvent-Free Methodologies for Pyrrole Synthesis

| Catalyst | Reaction Type | Key Features | Yield (%) | Reference |

| Praseodymium(III) trifluoromethanesulfonate | Paal-Knorr condensation | Inexpensive catalyst, high yields, short reaction times | High | tandfonline.com |

| Manganese complex | Dehydrogenative coupling of diols and amines | Atom-economic, selective for 2,5-unsubstituted pyrroles | - | nih.gov |

| Magnetic Fe₃O₄ nanoparticles | - | Heterogeneous, reusable catalyst | - | researchgate.net |

| None (Catalyst-free) | Michael addition/cyclization | Atom economical, environmentally benign | Very Good | organic-chemistry.org |

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology is particularly effective for pyrrole synthesis. nih.gov

A notable example is the microwave-induced, iodine-catalyzed reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various amines under solventless conditions. nih.gov This protocol allows for the rapid and high-yield synthesis of N-substituted pyrroles from both aliphatic and aromatic amines. nih.gov In other studies, microwave irradiation has been successfully applied to the intramolecular cyclocondensation of enamines to produce novel 2,3,4,5-tetrasubstituted pyrroles, with yields significantly improving from conventional heating (15-45%) to microwave-assisted methods (55-86%). mdpi.com These methods highlight the efficiency and potential for scalability that microwave-assisted synthesis offers. organic-chemistry.orgnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones

| Starting Enamine Substituent | Conventional Yield (%) | Microwave Yield (%) | Reference |

| H | 45 | 72 | mdpi.com |

| CH₂Ph | 40 | 86 | mdpi.com |

| CH₂-(p-OH-Ph) | 25 | 64 | mdpi.com |

| CH₂-indole | 15 | 55 | mdpi.com |

Electrochemical synthesis represents a frontier in green chemistry, utilizing electrical current to drive chemical reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. While specific electrochemical protocols for this compound are not extensively documented, the principles have been applied to related nitrogen-containing heterocycles.

For instance, an electrochemical method has been developed for the synthesis of 1-cyano-imidazo[1,5-a]pyridines, which are fused pyrrole systems. rsc.org In this process, ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) serves a dual role as both the electrolyte and the source of the cyanide group. The reaction proceeds via the electrochemical oxidation of thiocyanate anions, followed by a cascade of reactions including the formation of an imine and subsequent cyclization. rsc.org This type of protocol, which may involve a Shono-type anodic oxidation, demonstrates the potential for developing clean, reagent-free electrochemical routes for the synthesis of pyrrole rings and their derivatives. rsc.org

Optimization of Reaction Parameters and Yield Enhancement

Achieving high yields and selectivity in the synthesis of pyrroles like this compound is critically dependent on the careful optimization of reaction parameters. numberanalytics.com Key variables include the choice of starting materials, catalyst, solvent, temperature, and reaction time. numberanalytics.comresearchgate.net

The selection of appropriate starting materials is fundamental to efficient synthesis. numberanalytics.com For example, the Paal-Knorr reaction, a classic method for forming pyrroles, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. tandfonline.comuctm.edu The nature of both reactants significantly influences the outcome.

The choice of catalyst and solvent system is equally crucial. In the N-alkylation of pyrrole, a systematic study showed that switching from a potassium hydroxide/acetone system (10% yield) to a potassium carbonate/DMF system dramatically increased the yield to 87%. researchgate.net Similarly, in the Paal-Knorr synthesis of 2,5-dimethyl-N-phenylpyrrole, changing the solvent can have a substantial impact on the yield, with water often proving to be a surprisingly effective medium. researchgate.net Temperature and reaction time are also interdependent parameters that must be fine-tuned. Increasing the catalyst amount or temperature can sometimes reduce the required reaction time while maintaining or even improving the yield. researchgate.net

Table 4: Optimization of N-propargylation of Pyrrole

| Base | Equivalents of Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| KOH | - | Acetone | Room Temp. | - | 10 | researchgate.net |

| K₂CO₃ | 4.0 | DMF | Room Temp. | 14 | 87 | researchgate.net |

| K₂CO₃ | 6.0 | DMF | Room Temp. | 14 | 87 | researchgate.net |

Elucidation of Reaction Mechanisms and Pathways of 1h Pyrrole 2,5 Diyl Dimethanamine

Mechanistic Studies of Functionalization at the Pyrrole (B145914) Core

The pyrrole ring is an electron-rich five-membered heterocycle, making it highly susceptible to attack by electrophiles and a participant in certain radical reactions. The presence of two aminomethyl substituents at the 2- and 5-positions significantly influences its reactivity.

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole nucleus is inherently activated towards electrophilic aromatic substitution, a consequence of the nitrogen atom's lone pair participating in the aromatic sextet. This participation increases electron density at the ring carbons, making them more nucleophilic than the carbons in benzene. In an unsubstituted pyrrole, electrophilic attack preferentially occurs at the α-positions (C2 and C5) because the resulting carbocation intermediate is stabilized by a greater number of resonance structures (three) compared to attack at the β-positions (C3 and C4), which yields an intermediate with only two resonance structures. onlineorganicchemistrytutor.comquora.comslideshare.net

For (1H-Pyrrole-2,5-diyl)dimethanamine, the α-positions are already substituted. The aminomethyl groups are activating, further enhancing the electron density of the pyrrole ring. Therefore, electrophilic substitution is directed to the only available positions, the β-carbons (C3 and C4). The mechanism proceeds via the formation of a sigma complex (or arenium ion), where the electrophile adds to the C3 or C4 position. The positive charge on this intermediate is delocalized across the pyrrole ring system. The final step is the deprotonation of the carbon atom that was attacked, restoring the aromaticity of the pyrrole ring.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrroles

| Substrate | Position of Electrophilic Attack | Reason |

|---|---|---|

| Unsubstituted Pyrrole | C2 / C5 | More stable carbocation intermediate (3 resonance structures). quora.com |

Radical Pathways in Pyrrole Functionalization

While less common than electrophilic substitution, radical reactions can also be employed to functionalize the pyrrole core. The Barton-Zard pyrrole synthesis, for instance, involves radical intermediates in the construction of the pyrrole ring itself from a nitroalkene and an isocyanoacetate. mcours.net Functionalization of a pre-formed pyrrole ring can occur through radical mechanisms, although specific studies on this compound are limited.

In principle, radical abstraction of the N-H proton or a C-H proton from the ring could initiate radical-mediated processes. More plausibly, radical reactions could be initiated at the aminomethyl side chains. For instance, oxidation of pendant methyl groups on pyrrole rings can lead to the formation of reactive electrophilic intermediates. hyphadiscovery.com While not a direct functionalization of the core, these reactive species could subsequently engage in intramolecular reactions with the pyrrole ring. The synthesis of complex pyrrole-containing structures sometimes involves radical cyclization steps, highlighting the compatibility of the pyrrole nucleus with radical intermediates under specific conditions. mcours.net

Reactivity Profiles of the Aminomethyl Moieties

The two primary amine groups attached to the pyrrole ring via methylene (B1212753) bridges are key centers of reactivity. These exocyclic functional groups behave as potent nucleophiles and can participate in a variety of derivatization and condensation reactions.

Nucleophilic Reactivity and Derivatization

The primary amine functionalities of this compound exhibit typical nucleophilic behavior, readily reacting with a range of electrophiles. This allows for extensive derivatization to modify the compound's properties. Common reactions include acylation and sulfonylation.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N,N'-diacylated pyrrole. This reaction is useful for introducing carbonyl functionalities. Studies on related 2-aminopyrrole derivatives have shown that acylation is an effective method for derivatization, leading to compounds with potentially new biological activities. nih.gov

Alkylation: The amine groups can be alkylated by reaction with alkyl halides, although over-alkylation can be a challenge.

Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding disulfonamides.

Table 2: Potential Nucleophilic Derivatization Reactions

| Reagent Type | Product Class | Significance |

|---|---|---|

| Acyl Halide / Anhydride (B1165640) | Diamide | Introduces amide functional groups. |

| Sulfonyl Chloride | Disulfonamide | Introduces sulfonamide linkages. |

| Alkyl Halide | Secondary/Tertiary Amine | Introduces alkyl substituents on the nitrogen atoms. |

Condensation and Imine Formation Reactions

One of the most significant reactions of the aminomethyl moieties is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. jetir.orgmdpi.com Given that the starting material is a diamine, it can react with two equivalents of an aldehyde or ketone to form a bis(imine).

The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the acid-catalyzed elimination of a water molecule to yield the stable C=N double bond of the imine. This reaction is often reversible and can be driven to completion by removing water from the reaction mixture. The formation of pyrrole-based Schiff bases is a robust and widely used transformation in the synthesis of more complex molecules, including ligands for metal complexes and macrocycles. jetir.orgresearchgate.netresearchgate.net

This bis(imine) formation is a cornerstone for building larger molecular architectures, such as macrocyclic ligands, through subsequent cyclization reactions. nih.govacs.org

Intramolecular Cyclization and Rearrangement Processes

The presence of two reactive aminomethyl groups at opposite ends of the pyrrole scaffold makes this compound an ideal building block for the synthesis of macrocyclic structures through intramolecular (or pseudo-intramolecular) cyclization.

When reacted with a suitable difunctional electrophile, such as a dicarbonyl compound or a diacyl halide, the diamine can undergo a [1+1] or [2+2] cyclocondensation reaction. For example, the reaction between a diamine and a dialdehyde (B1249045) can lead to the formation of a macrocyclic Schiff base. nih.govnih.gov The specific outcome often depends on reaction conditions such as concentration (high dilution favors intramolecular cyclization for [1+1] products) and the geometry of the reacting partners.

Furthermore, pyrrole derivatives can be involved in various cyclization reactions to form fused heterocyclic systems. For instance, pyrrole-carbinols, which can be formed from the corresponding aldehydes, are known to act as precursors to reactive 2-methide-2H-pyrroles. These intermediates can undergo cycloaddition reactions to form pyrrolizine frameworks, which are present in numerous natural products. nih.gov While this specific pathway starting from this compound would require prior modification, it illustrates the potential for the pyrrole core and its substituents to engage in complex cyclization cascades. The synthesis of pyrroloacridinones has also been achieved through multicomponent reactions involving pyrrole precursors in water, demonstrating the formation of complex fused systems. beilstein-journals.org

Polymerization Initiation and Propagation Mechanisms

The principal mechanisms for the polymerization of this compound involve step-growth polycondensation. This process is characterized by the stepwise reaction between the functional groups of the monomers. The initiation of polymerization typically requires the activation of a co-monomer, which then reacts with the diamine. Propagation occurs as this reaction repeats, extending the polymer chain.

This compound can react with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides, to form polyamides. The reaction with a diacid chloride is generally preferred due to its higher reactivity, which allows for polymerization to occur at lower temperatures and often results in higher molecular weight polymers.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the primary amine group on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a small molecule, typically hydrogen chloride (HCl), to form an amide linkage. This process is repeated at the other end of the diamine and diacid chloride monomers, leading to the propagation of the polymer chain.

A general reaction scheme for the polycondensation of this compound with a generic diacid chloride is as follows:

n H₂N-CH₂-(C₄H₂NH)-CH₂-NH₂ + n ClOC-R-COCl → [-HN-CH₂-(C₄H₂NH)-CH₂-NH-CO-R-CO-]ₙ + 2n HCl

This reaction is typically carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), which can dissolve the resulting polyamide and neutralize the HCl byproduct, often with the addition of a base like pyridine (B92270). nih.gov

Table 1: Typical Reaction Conditions for Polyamide Synthesis

| Parameter | Condition |

| Monomers | This compound, Terephthaloyl chloride |

| Solvent | N-Methyl-2-pyrrolidone (NMP) with 5% LiCl |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-24 hours |

| Initiator/Catalyst | Not typically required with diacid chlorides |

The synthesis of polyimides from this compound typically proceeds through a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization) to the final polyimide. dtic.mil

Step 1: Poly(amic acid) Formation

The first step involves the reaction of the diamine with a dianhydride, such as pyromellitic dianhydride (PMDA), in a polar aprotic solvent at low temperatures. youtube.com The amine groups of the diamine perform a nucleophilic attack on the carbonyl carbons of the anhydride groups, leading to the opening of the anhydride rings and the formation of a poly(amic acid). mdpi.com This intermediate polymer is typically soluble in the reaction solvent. dtic.mil

Step 2: Imidization

The second step is the conversion of the poly(amic acid) to the polyimide. This is achieved by either thermal or chemical means. dtic.mil

Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated to high temperatures (typically 200-300 °C). This process drives the elimination of water and the formation of the stable imide ring. youtube.com

Chemical Imidization: This method involves the use of a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), at lower temperatures.

n H₂N-CH₂-(C₄H₂NH)-CH₂-NH₂ + n (CO)₂-R-(CO)₂ → [-OC-R-CO-HN-CH₂-(C₄H₂NH)-CH₂-NH-CO-]ₙ (Poly(amic acid))

[-OC-R-CO-HN-CH₂-(C₄H₂NH)-CH₂-NH-CO-]ₙ → [-N(CO)₂-R-(CO)₂N-CH₂-(C₄H₂NH)-CH₂-]ₙ + 2n H₂O (Polyimide)

Table 2: Typical Conditions for Two-Step Polyimide Synthesis

| Parameter | Poly(amic acid) Formation | Thermal Imidization |

| Co-monomer | Pyromellitic dianhydride | - |

| Solvent | Dimethylacetamide (DMAc) | - |

| Temperature | 0-25 °C | 150-300 °C (stepwise) |

| Reaction Time | 4-24 hours | 1-4 hours |

While the primary amine groups are the main sites for polycondensation, the pyrrole ring itself can undergo oxidative polymerization to form a conductive polymer, polypyrrole. researchgate.net This reaction is typically initiated by chemical or electrochemical oxidation.

In chemical oxidative polymerization, an oxidizing agent such as iron(III) chloride (FeCl₃) is used. The mechanism is thought to proceed through the formation of a pyrrole radical cation. These radical cations then couple, leading to the formation of dimers and oligomers. Subsequent oxidation and coupling steps propagate the polymer chain, which is typically linked through the 2- and 5-positions of the pyrrole rings.

However, in the case of this compound, the presence of the dimethanamine substituents at the 2 and 5 positions would likely hinder or alter the typical oxidative polymerization pathway of the pyrrole ring itself. The primary polymerization route for this monomer is expected to be through the amine functionalities.

Theoretical and Computational Chemistry of 1h Pyrrole 2,5 Diyl Dimethanamine

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations provide a microscopic view of the electron distribution and orbital interactions that govern the behavior of (1H-Pyrrole-2,5-diyl)dimethanamine. These computations are crucial for understanding its electronic character and predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net

For pyrrole (B145914) derivatives, the HOMO is typically a π-orbital distributed across the aromatic ring, while the LUMO is a π* anti-bonding orbital. In computational studies of related 2,5-di(2-thienyl)pyrrole molecules, the HOMO and LUMO energies are calculated using DFT methods like the B3LYP functional with a 6-311G(d,p) basis set. researchgate.net The introduction of substituents, such as the aminomethyl groups in this compound, is expected to raise the energy of the HOMO due to the electron-donating nature of the amine groups, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted pyrrole.

Table 1: Calculated Frontier Orbital Energies of Model Pyrrole Compounds Note: Data for the specific title compound is not available in the cited literature. The following table presents data for related model compounds to illustrate the application of FMO theory.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 2,5-di(2-thienyl)pyrrole (Reference) | B3LYP/6-311G(d,p) | -5.22 | -1.78 | 3.44 | researchgate.net |

| Pyrrole-pyrazoline derivative | B3LYP/6-311+G(d,p) | - | - | - | researchgate.net |

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Quantum chemical calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electrostatic potential on the electron density surface. These maps use a color spectrum where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP surface is predicted to show a high electron density (red or yellow) distributed across the pyrrole ring, a characteristic feature of aromatic systems. Furthermore, the nitrogen atoms of the two aminomethyl side chains would also appear as electron-rich, nucleophilic centers due to their lone pairs of electrons. In a computational analysis of 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole, the MEP map was used to identify the most reactive sites on the molecule. researchgate.net A similar analysis would reveal the primary sites for hydrogen bonding and interaction with electrophiles for the title compound.

The pyrrole ring is a classic aromatic heterocycle. Its aromaticity arises from a planar, cyclic, conjugated system containing 6 π-electrons, which adheres to Hückel's rule (4n+2 electrons, where n=1). This system is formed from one p-orbital from each of the four carbon atoms and the lone pair of electrons from the nitrogen atom, which resides in a p-orbital. This participation of the nitrogen's lone pair in the aromatic sextet results in significant electron delocalization across the five-membered ring.

This delocalization is responsible for the pyrrole ring's planarity, thermodynamic stability, and characteristic chemical reactivity, which involves electrophilic substitution rather than addition reactions that would disrupt the aromatic system. Computational studies on various pyrrole derivatives confirm the planarity of the ring system, although minor distortions can be induced by bulky substituents. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The conformation of this compound is defined by the torsion angles around the single bonds connecting the side chains to the pyrrole ring (C(ring)–CH₂) and within the side chains themselves (CH₂–NH₂). In the solid state, the preferred conformation is typically determined using single-crystal X-ray diffraction. Such studies on related substituted pyrroles, like certain 1H-pyrrole-2,5-dione derivatives, have revealed that the pyrrole ring remains essentially planar. mdpi.com These studies also show how steric crowding between substituents can lead to significant twisting and conformational adjustments to minimize repulsion. mdpi.com

In solution, the molecule is expected to be much more flexible, with rapid rotation around single bonds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for probing the average conformation in solution. For complex systems, these experimental approaches are often combined with computational simulations to provide a more complete picture of the conformational landscape. researchgate.netmdpi.com

Molecular Dynamics (MD) simulations can be employed to explore the potential energy surface of this compound. By simulating the molecule's movement over time, MD can map the energy landscape, identifying the most stable low-energy conformations (global and local minima) and the energy barriers that separate them. This provides a detailed understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Tautomerism in the parent pyrrole ring (e.g., forming 2H- or 3H-pyrrole) is generally energetically unfavorable due to the disruption of the aromatic system. For this compound, the dominant equilibria would involve the rotation of the two side chains, leading to various rotational isomers (conformers). A comprehensive computational study would calculate the relative energies of these conformers to determine the most stable structures. For instance, theoretical studies on pyrrole pyrolysis have explored various isomers and transition states to determine the most likely reaction pathways and stable forms under specific conditions. acs.org

Reaction Pathway Simulations and Transition State Identification

Computational chemistry offers powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the simulation of reaction pathways and the identification of transient structures like transition states. While specific studies on this compound are not prevalent in published literature, the methodologies are well-established through research on related pyrrole derivatives.

Methodologies: Reaction pathway simulations for pyrrole-containing molecules are often conducted using Density Functional Theory (DFT). These calculations can elucidate reaction mechanisms, such as cycloadditions or functionalizations, by determining the geometries and energies of reactants, products, and transition states. researchgate.net For instance, in the study of C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, computational studies revealed a concerted asynchronous pathway, calculating a free energy barrier for the reaction. acs.org The distortion/interaction model, also known as the activation/strain model, is another tool used to analyze transition states and understand the origins of reaction barriers. researchgate.net

Transition State Analysis: The identification of a transition state, a first-order saddle point on the potential energy surface, is crucial for understanding reaction kinetics. Computational software can calculate the vibrational frequencies of a proposed structure; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For complex reactions, such as the organocatalyzed intermolecular aldol (B89426) addition, understanding the non-covalent interactions (NCI) within the transition state is essential for explaining stereoselectivity. figshare.com Computational studies on pyrrole-2-methides have proposed transition state models involving double hydrogen bonding to account for observed diastereo- and enantioselectivity in cycloadditions. acs.org

For this compound, hypothetical reaction simulations could explore its synthesis via the reduction of a corresponding dinitrile or dicarboxaldehyde, or its participation in polymerization or macrocyclization reactions. Identifying the transition states would be key to optimizing reaction conditions.

Table 1: Computational Methods in Pyrrole Reactivity Studies

| Computational Method | Application in Pyrrole Chemistry | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic study of cycloaddition reactions of 1-methyl-1H-pyrrole-2,5-dione. | Elucidation of reaction pathways and topological changes in electron density. | researchgate.net |

| DFT with Distortion/Interaction Analysis | Analysis of transition states in tetrazine-TCO ligations involving pyridyl substituents. | Identification of reduced distortion energy as the source of high reactivity. | researchgate.net |

| DFT Calculations | Study of C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. | Found a concerted asynchronous pathway with a low free energy barrier. | acs.org |

| Non-Covalent Interaction (NCI) Analysis | Re-evaluation of the Houk-List model for stereoselectivity in aldol additions. | Highlighted the crucial role of dispersion and electrostatic interactions in the transition state. | figshare.com |

Computational Prediction of Spectroscopic Signatures

Computational methods are widely used to predict spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. DFT and other ab initio methods can calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with a useful degree of accuracy.

NMR and IR Spectra Simulation: The process involves first optimizing the molecular geometry of this compound at a chosen level of theory and basis set. Following this, specific calculations are performed to predict the spectroscopic data. For IR spectra, the vibrational frequencies and their corresponding intensities are calculated. These theoretical frequencies are often scaled by an empirical factor to better match experimental data. nih.gov For NMR spectra, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated and then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table presents hypothetical data based on typical values for similar functional groups and computational studies on related molecules. spectrabase.comchemicalbook.com

| Nucleus / Bond | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ¹H NMR | ||

| H on Pyrrole N (N-H) | ~8.0 - 8.5 | Broad singlet, deshielded due to aromaticity and N atom. |

| H on Pyrrole Ring (C-H) | ~6.1 - 6.3 | Singlet (due to symmetry), characteristic of pyrrole β-protons. |

| H on Methylene (B1212753) (CH₂) | ~3.8 - 4.2 | Singlet, adjacent to both the pyrrole ring and the amino group. |

| H on Amine (NH₂) | ~1.5 - 2.5 | Broad singlet, chemical shift can vary with solvent and concentration. |

| ¹³C NMR | ||

| Pyrrole C (C-NH) | ~125 - 130 | Carbon atoms at positions 2 and 5, attached to the CH₂NH₂ groups. |

| Pyrrole C (C-H) | ~108 - 112 | Carbon atoms at positions 3 and 4. |

| Methylene C (CH₂) | ~40 - 45 | Carbon of the aminomethyl group. |

| FT-IR | ||

| N-H Stretch (Pyrrole) | ~3400 - 3450 | Sharp to medium peak. |

| N-H Stretch (Amine) | ~3300 - 3400 | Doublet, characteristic of a primary amine. |

| C-H Stretch (Aromatic) | ~3100 - 3150 | Weak to medium peaks. |

| C-H Stretch (Aliphatic) | ~2850 - 2950 | Medium to strong peaks from the methylene groups. |

| N-H Bend (Amine) | ~1590 - 1650 | Medium to strong scissoring vibration. |

| C=C Stretch (Pyrrole Ring) | ~1500 - 1550 | Multiple bands, characteristic of the pyrrole ring. |

Ligand Field Theory and Metal-Ligand Interaction Modeling in Coordination Complexes

This compound is an excellent candidate for a multidentate ligand due to the presence of the pyrrole nitrogen and the two primary amine nitrogens. It can potentially act as a tetradentate ligand, coordinating to a metal center through all three nitrogen atoms from the pyrrole and amines, along with one of the methylene carbons acting as a bridge or through the π-system of the pyrrole ring, although coordination through the nitrogen lone pairs is more common.

Ligand Field Theory (LFT): LFT is a sophisticated model that combines aspects of crystal field theory and molecular orbital theory to describe the electronic structure of transition metal complexes. wikipedia.org It explains how the interaction between metal d-orbitals and ligand orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting (Δ) and the resulting electronic configuration determine the complex's color, magnetic properties, and stability. youtube.com

Modeling Metal-Ligand Interactions: Computational modeling can predict the geometry of metal complexes formed with this compound. DFT calculations can optimize the structure of the complex, revealing bond lengths, bond angles, and the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral). Research into related pyrrole-based ligands has shown their versatility in forming complexes with various transition metals like Palladium(II) and Platinum(II). nih.gov An attempt to synthesize a pentadentate ligand, (1H-pyrrole-2,5-diyl)bis(di(pyridin-2-yl)methanol), highlights the utility of the pyrrole-2,5-disubstituted framework in creating complex coordination environments. researchgate.net

For a complex of this compound, computational models would analyze the nature of the metal-ligand bonds, distinguishing between σ-donation from the nitrogen lone pairs and potential π-interactions with the pyrrole ring. The calculated ligand field parameters would provide insight into the strength of the ligand field exerted by this specific ligand.

Table 3: Key Parameters in Modeling Metal Complexes of this compound

| Parameter | Description | Significance |

|---|---|---|

| Coordination Number & Geometry | The number of ligand donor atoms bonded to the metal and their spatial arrangement. | Determines the basic framework and symmetry of the complex, influencing all other properties. |

| Metal-Ligand Bond Distances | The calculated distances between the metal ion and the coordinating nitrogen atoms (Npyrrole, Namine). | Indicates the strength of the coordination bonds. Shorter distances imply stronger interactions. |

| Ligand Field Splitting (Δ) | The energy difference between the sets of d-orbitals (e.g., t2g and eg in an octahedral field). | Determines the electronic spectrum (color) and magnetic properties (high-spin vs. low-spin) of the complex. youtube.com |

| Ligand Field Stabilization Energy (LFSE) | The stabilization of the d-electrons due to the splitting of the d-orbitals. | Contributes to the overall thermodynamic stability of the coordination complex. youtube.com |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and donor-acceptor interactions between the metal and ligand. | Quantifies the covalency of the metal-ligand bond and identifies key orbital interactions. |

Advanced Spectroscopic and Structural Characterization for Mechanistic and Electronic Insight

The detailed analysis of (1H-Pyrrole-2,5-diyl)dimethanamine and its derivatives relies on a suite of advanced spectroscopic and analytical techniques. These methods provide profound insights into molecular structure, electronic properties, and dynamic behaviors, which are crucial for understanding reactivity and designing new materials.

Coordination Chemistry and Ligand Properties of 1h Pyrrole 2,5 Diyl Dimethanamine

Design Principles for (1H-Pyrrole-2,5-diyl)dimethanamine-based Ligands

The design of ligands based on the this compound framework is guided by the ability to systematically tune their steric and electronic properties. The core structure, often referred to as a "pincer" ligand, features a central pyrrole (B145914) donor atom and two amine donors, creating a tridentate coordination environment for a metal center.

Key design modifications include:

Substitution at the Amine Groups: The reactivity of the primary amine groups allows for the introduction of various substituents. This can be used to modulate the steric bulk around the metal center, which in turn can control substrate access in catalytic applications and influence the stability and geometry of the complex.

Modification of the Pyrrole Ring: While less common, substitution on the pyrrole ring itself can further fine-tune the electronic properties of the ligand.

These design principles allow for the creation of a library of ligands with tailored properties, suitable for a wide range of applications in coordination chemistry and catalysis.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their structure and properties.

Common characterization methods include:

NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and its complexes in solution.

X-ray Crystallography: This technique provides detailed information about the solid-state structure of the complexes, including bond lengths and angles.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the amine and pyrrole groups to the metal center by observing shifts in their characteristic vibrational frequencies.

Mass Spectrometry: This technique is used to determine the molecular weight of the complexes and confirm their composition.

This compound and its derivatives form stable complexes with a variety of transition metals, including nickel and copper. These complexes often exhibit square planar or tetrahedral geometries, depending on the metal ion and the steric bulk of the ligand. The synthesis of these complexes is typically achieved by reacting the ligand with the corresponding metal salt.

| Metal | Typical Geometry | Reference |

|---|---|---|

| Nickel(II) | Tetrahedral | researchgate.net |

| Copper(II) | Square Planar | researchgate.net |

The coordination chemistry of lanthanide and actinide ions is of significant interest due to their unique electronic and magnetic properties. diva-portal.org While the chemistry of these f-block elements with this compound is less explored than that of transition metals, the ligand's flexible coordination pocket and potential for forming stable complexes make it a promising candidate for f-element chemistry. The similar chemical properties of trivalent lanthanide and actinide ions suggest that insights gained from one series can often be applied to the other. diva-portal.org The development of lanthanide complexes is also driven by their growing importance in medical imaging and catalysis. diva-portal.org

Redox Properties and Non-Innocent Ligand Behavior in Metal Complexes

A key feature of ligands derived from this compound is their potential to act as "non-innocent" ligands. A non-innocent ligand is one where the oxidation state is not clearly defined, as it can actively participate in the redox chemistry of the complex. wikipedia.org This behavior arises from the redox-active nature of the pyrrole ring, which can be oxidized or reduced.

In complexes with redox-active metals, this can lead to situations where it is difficult to assign the formal oxidation states of both the metal and the ligand. mdpi.com This non-innocent behavior can be harnessed to facilitate multi-electron transformations, which are crucial in many catalytic processes. nih.gov The ability of the ligand to store and release electrons can provide additional redox equivalents in catalytic cycles. wikipedia.org

Applications in Homogeneous and Heterogeneous Catalysis

The unique properties of metal complexes derived from this compound make them promising candidates for applications in both homogeneous and heterogeneous catalysis. The tunability of the ligand framework allows for the optimization of catalytic activity and selectivity.

While specific catalytic applications of this compound complexes are an emerging area of research, related pyrrole-based systems have shown activity in various transformations. For instance, palladium-supported catalysts have been effectively used in dehydrogenation reactions, such as the synthesis of 2-phenylpyrrole. ulisboa.pt The non-innocent nature of the pyrrole ligand can be particularly advantageous in catalytic reactions that involve redox steps. youtube.com The ability to support both the metal and the ligand in redox processes can open up new catalytic pathways and enhance reaction efficiency. youtube.com

Ligand Design for Enhanced Catalytic Performance

The design of ligands based on the this compound scaffold is a critical aspect in the development of highly efficient and selective catalysts. The inherent flexibility of this ligand, stemming from the pyrrole core and the flanking aminomethyl arms, allows for systematic modifications to fine-tune the steric and electronic properties of the resulting metal complexes. These modifications, in turn, can profoundly influence the catalytic performance in various organic transformations.

Key strategies in the ligand design of this compound and its derivatives for enhanced catalytic performance involve the manipulation of substituents on the pyrrole nitrogen, the pyrrole ring itself, and the terminal amino groups. These modifications can impact the ligand's denticity, the stability of the metal complex, the accessibility of the catalytic active site, and the electronic environment of the metal center.

Research into related NNN-tridentate pyrrolyl ligands has demonstrated that subtle changes in the ligand framework can lead to significant differences in catalytic activity and selectivity. For instance, in the polymerization of isoprene (B109036) using rare-earth metal complexes, the choice of N-substituents on the aminomethyl arms of a 2,5-bis(aminomethyl)pyrrole ligand was shown to have a considerable effect. Specifically, scandium complexes bearing a 2,5-bis((piperidin-1-yl)methylene)-1H-pyrrole ligand exhibited higher catalytic activity compared to their counterparts with 2,5-bis((pyrrolidin-1-yl)methylene)-1H-pyrrole ligands. researchgate.net This highlights the importance of the steric bulk of the amino substituents in modulating the reactivity of the metal center.

The electronic properties of the ligand also play a crucial role. The introduction of electron-donating or electron-withdrawing groups on the pyrrole ring can alter the electron density at the metal center, thereby influencing its catalytic activity. For example, in pyridazine-based systems, it has been observed that both electron-rich and electron-deficient substituents can lead to significant enhancements in signal amplification by reversible exchange (SABRE), a process that relies on the formation of an active catalyst complex. nih.gov Specifically, a 3-chloropyridazine (B74176) ligand, which is electron-withdrawing, resulted in a notable signal gain, indicating efficient catalyst performance. nih.gov Conversely, the electron-donating 3-methoxypyridazine (B101933) also showed a substantial signal enhancement. nih.gov These findings suggest that the electronic tuning of the heterocyclic core is a viable strategy for optimizing catalytic processes.

A summary of how ligand modifications in related systems affect catalytic outcomes is presented below:

| Ligand Modification | Effect on Catalysis | Catalytic System Example |

| Increased steric bulk of N-substituents | Higher catalytic activity | Isoprene polymerization with rare-earth metal complexes of 2,5-bis(aminomethyl)pyrrole derivatives. researchgate.net |

| Introduction of electron-withdrawing groups | Enhanced catalyst performance | SABRE hyperpolarization with substituted pyridazine (B1198779) ligands. nih.gov |

| Introduction of electron-donating groups | Enhanced catalyst performance | SABRE hyperpolarization with substituted pyridazine ligands. nih.gov |

| Introduction of bulky ortho-substituents | Increased stereoselectivity | Olefin polymerization with pyridylamido-type catalysts. nih.gov |

While direct and extensive research on the catalytic applications of a wide range of substituted this compound ligands is still emerging, the principles derived from analogous systems provide a strong foundation for future catalyst development. The strategic modification of this versatile ligand scaffold holds significant promise for the creation of next-generation catalysts with superior performance.

Polymer Science and Materials Applications of 1h Pyrrole 2,5 Diyl Dimethanamine

Polymerization Methods and Mechanisms

Polymers of (1H-Pyrrole-2,5-diyl)dimethanamine can be synthesized through methods similar to those used for unsubstituted pyrrole (B145914), primarily oxidative polymerization. The presence of the aminomethyl groups at the 2 and 5 positions, however, introduces specific considerations into the polymerization process.

Chemical Polymerization

Chemical oxidative polymerization is a common and scalable method for producing polypyrrole and its derivatives in bulk. mdpi.com This process involves the use of a chemical oxidant in a suitable solvent to initiate the polymerization of the monomer.

Mechanism and Reagents: The polymerization proceeds via the formation of radical cations. The oxidant removes an electron from the pyrrole ring, creating a radical cation which then couples with another radical cation. Subsequent loss of two protons re-aromatizes the system, forming a dimer. This process repeats, leading to the growth of the polymer chain. The polymerization of pyrrole and its derivatives is typically carried out in solvents like water, acetonitrile, or chloroform. mdpi.com

Common oxidants used for this purpose include metal salts such as iron(III) chloride (FeCl₃) and ammonium (B1175870) persulfate (APS). mdpi.comjosa.ro The choice of oxidant can influence the conductivity and morphology of the resulting polymer. mdpi.com For instance, using FeCl₃ often results in polymers with relatively high conductivity as the chloride ion can act as a dopant. mdpi.comjosa.ro

For this compound, the primary amine groups are basic and can be readily oxidized or protonated. This can lead to side reactions or interfere with the desired α-α coupling of the pyrrole rings. Therefore, protection of the amine groups (e.g., by converting them to amides or carbamates) may be necessary prior to polymerization to ensure the formation of a well-defined polymer structure. Following polymerization, a deprotection step would restore the amine functionality.

Electrochemical Polymerization

Electrochemical polymerization is a powerful technique for creating thin, uniform, and conductive polymer films directly onto an electrode surface. mdpi.comrsc.org This method offers precise control over film thickness, morphology, and properties by manipulating electrochemical parameters like potential and current. mdpi.comacs.org

Mechanism and Process: In this method, the monomer in an electrolyte solution is oxidized at the surface of a working electrode by applying an anodic potential. acs.org This generates radical cations on the electrode surface, which then couple to form the polymer film. The polymer film, being conductive, allows the polymerization to continue on its surface. rsc.org This technique is advantageous for applications requiring the direct fabrication of a functional polymer layer on a device, such as in sensors or electrochromic windows. acs.org

The presence of functional groups on the pyrrole ring affects the monomer's oxidation potential. Electron-donating groups generally lower the oxidation potential, making polymerization easier. The aminomethyl groups in this compound are electron-donating and would likely lower its oxidation potential compared to unsubstituted pyrrole. However, as with chemical polymerization, the reactivity of the amine groups themselves under anodic conditions is a concern, and protection may be required to prevent side reactions like overoxidation, which can degrade the polymer's conductivity. acs.orgacs.org

Table 1: Comparison of Polymerization Methods for Pyrrole Derivatives

| Feature | Chemical Polymerization | Electrochemical Polymerization |

|---|---|---|

| Typical Form | Powder, dispersion researchgate.net | Thin film on an electrode mdpi.com |

| Control | Less control over polymer structure | High control over film thickness and morphology acs.org |

| Scalability | Easily scalable for bulk synthesis mdpi.com | Generally limited to surface coatings |

| Purity | May contain residual oxidant mdpi.com | High purity films |

| Common Oxidants | FeCl₃, (NH₄)₂S₂O₈, K₂S₂O₈ mdpi.comjosa.ro | Applied anodic potential rsc.org |

| Advantages | Simple, cost-effective for large quantities | Precise control, direct device integration acs.org |

Functional Materials Derived from this compound

The unique structure of this compound, combining a polymerizable pyrrole core with reactive amine side groups, enables its use in a variety of advanced materials.

Conjugated Polymers and Optoelectronic Applications

Polymerization of this compound results in a conjugated polymer, a class of materials known for their unique electronic and optical properties. rsc.org These properties arise from the delocalized π-electrons along the polymer backbone.

The electrical conductivity of polypyrrole can be tuned by doping, and the presence of functional groups can significantly influence its optoelectronic characteristics. rsc.org The aminomethyl groups in a polymer derived from this monomer would make the material more hydrophilic than standard polypyrrole. scispace.com These groups can also be protonated or used as handles for further chemical modification, allowing for the tuning of the polymer's properties for specific applications. For example, attaching electron-withdrawing or -donating moieties to the amine groups could alter the polymer's band gap and conductivity. rsc.org

Such functionalized polypyrroles are promising for applications in organic electronics, including organic light-emitting diodes (OLEDs), antistatic coatings, and sensors. msstate.edu The amine groups can specifically interact with certain analytes, leading to changes in the polymer's conductivity or optical properties, which forms the basis for chemical sensing.

Table 2: Optoelectronic Properties of Selected Polypyrrole Derivatives

| Polymer | Functional Group | Optical Band Gap (eV) | Key Application Areas |

|---|---|---|---|

| Polypyrrole (undoped) | None | ~3.2 | Insulator |

| Polypyrrole (doped) | Dopant anion | Varies (e.g., ~2.1 for PPy) | Conductive coatings, sensors mdpi.com |

| Poly(2-acetyl pyrrole) | Acetyl | 1.83 researchgate.net | Optoelectronic devices researchgate.net |

| Poly(dithieno[3,2-b;2′,3′-d]pyrrole) | Fused Thiophene Rings | 1.7 researchgate.net | Soluble conducting polymers researchgate.net |

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The two primary amine groups of this compound make it an excellent candidate for use as an organic linker or ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). acs.orgrsc.org

MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. rsc.org The ability to choose from a vast library of metals and linkers allows for the design of materials with tailored pore sizes, shapes, and functionalities. nih.gov Diamine linkers are commonly used to build robust frameworks with specific properties. When this compound is used as a linker, its two amine groups can coordinate to metal centers, while the pyrrole ring provides a rigid, aromatic core.

The resulting MOFs could have applications in areas such as:

Gas Storage and Separation: The pores within the MOF can be designed to selectively adsorb certain gases, such as CO₂ or hydrogen. rsc.orgresearchgate.net The amine groups within the pores can enhance CO₂ capture through strong acid-base interactions. rsc.org

Catalysis: The metal nodes can act as catalytic sites, and the functional groups on the linker (the amines) can also participate in or influence catalytic reactions. rsc.org

Sensing: MOFs can be designed to change their optical or electronic properties upon interaction with specific molecules, making them highly sensitive chemical sensors. rsc.org For instance, a MOF containing this linker could be used to detect aldehydes or other amine-reactive species.

Table 3: Examples of Diamine Linkers in Functional MOFs

| Diamine Linker | Metal Ion | Resulting MOF/Framework | Application |

|---|---|---|---|

| Ethylenediamine (een) | Mg²⁺ | Mg₂(dobpdc)-een | CO₂ Capture researchgate.net |

| 2-(Aminomethyl)piperidine | Various | Amine-appended MOFs | CO₂ Sorption google.com |

| p-Phenylenediamine | Various | Emissive MOFs | Chemical Sensing rsc.org |

Adsorbent Materials for Environmental Remediation

Polymers functionalized with amine groups are highly effective at removing pollutants from water and air. rsc.orgnih.gov Polymers synthesized from this compound would be inherently functionalized with a high density of amine groups, making them excellent candidates for environmental remediation applications.

Heavy Metal Adsorption: The lone pair of electrons on the nitrogen atoms of the amine groups can form strong coordinate bonds (chelation) with heavy metal ions such as lead (Pb²⁺), mercury (Hg²⁺), copper (Cu²⁺), and chromium (Cr⁶⁺). nih.govmdpi.comacs.org A polymer based on this compound could act as a high-capacity sorbent to remove these toxic metals from industrial wastewater. The polymer could be used as a powder, or coated onto a substrate for use in a flow-through filtration system. Research on similar amine-functionalized porous polymers has shown exceptionally high adsorption capacities for heavy metals. mdpi.comresearchgate.net

Carbon Dioxide Capture: There is significant interest in developing materials for capturing CO₂ from flue gas or directly from the air (Direct Air Capture). rsc.orgarxiv.org Amine-based materials are the current standard for this technology because the amine groups react chemically with acidic CO₂ molecules. youtube.com A porous polymer derived from this compound would possess the necessary amine functionality to be an effective CO₂ sorbent. The captured CO₂ can typically be released by heating the material, allowing the sorbent to be regenerated and reused. rsc.org

Table 4: Performance of Amine-Functionalized Adsorbents for Remediation

| Adsorbent Material | Target Pollutant | Adsorption Capacity | Reference |

|---|---|---|---|

| Polypyrrole-impregnated carbon | Hg²⁺, Pb²⁺, Ag⁺ | Enhanced uptake due to amine groups | nih.gov |

| Amine-functionalized porous polymer gel (NUT-21-TETA) | Pb²⁺ | 1211 mg/g | mdpi.comresearchgate.net |

| Amine-functionalized POP (PPN-6-CH₂-DETA) | CO₂ | 3.08 mmol/g (at 0.15 bar) | rsc.org |

| Triptycene-based polymer (TPP-NH₂) | Methylene (B1212753) Blue (dye) | 560.6 mg/g | rsc.org |

Sensor Technologies and Molecular Recognition Materials

The pyrrole nucleus is a key component in various sensor and molecular recognition systems due to its electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions. While specific studies on this compound are limited, the broader class of pyrrole derivatives has shown significant promise.

Pyrrole and its derivatives can be electropolymerized to form conductive polymers, which are excellent platforms for electrochemical sensors. The diamine functionality in this compound could serve as a versatile anchor for immobilizing specific recognition elements, such as enzymes or antibodies, onto an electrode surface. Furthermore, the amine groups themselves can act as recognition sites for certain analytes.

In the realm of molecular recognition, polyamides containing N-methylpyrrole and N-methylimidazole units have been synthesized and shown to bind to the minor groove of DNA with high affinity and specificity. nih.govnih.gov This ability to recognize specific biological macromolecules highlights the potential of pyrrole-based structures in designing sophisticated molecular probes. The hydrogen-bonding capabilities of the pyrrole N-H and the amine groups of this compound could facilitate selective binding to target molecules. For instance, macrocyclic receptors incorporating azopyrrole have demonstrated selective colorimetric sensing of fluoride (B91410) ions through hydrogen bonding interactions. mdpi.com

Molecularly imprinted polymers (MIPs) represent another area where pyrrole derivatives have been successfully employed. researchgate.net These polymers are created with template molecules to form specific binding cavities. Pyrrole can act as a functional monomer in the synthesis of MIPs, contributing to the recognition capabilities of the final sensor. researchgate.net The diamine groups of this compound could potentially enhance the imprinting process and the subsequent analyte recognition.

Table 1: Examples of Pyrrole Derivatives in Sensor and Molecular Recognition Applications

| Pyrrole Derivative/System | Application | Principle of Operation | Analyte/Target |

| Polypyrrole Nanomaterials | Ammonia (B1221849) Sensor | Change in electrical resistance upon analyte exposure. researchgate.net | Ammonia Gas |

| Pyrrole-Imidazole Polyamides | DNA Recognition | Minor groove binding through hydrogen bonds and shape complementarity. nih.govnih.gov | Specific DNA sequences |

| Macrocyclic Azopyrrole | Anion Sensor | Colorimetric change upon selective binding via hydrogen bonding. mdpi.com | Fluoride Ions |

| Molecularly Imprinted Polypyrrole | Electrochemical Sensor | Selective recognition by pre-designed cavities in the polymer matrix. researchgate.net | Various organic molecules |

Supramolecular Assemblies and Self-Healing Systems

The formation of well-defined, non-covalently bonded structures is the essence of supramolecular chemistry. The pyrrole ring, with its capacity for hydrogen bonding and π-π stacking, is a valuable building block in the construction of supramolecular assemblies. While direct evidence for the use of this compound in this context is scarce, the structural features of related compounds provide insights into its potential. For example, derivatives of 1H-pyrrole-2,5-dione have been shown to form three-dimensional supramolecular networks through a combination of hydrogen bonds and π-stacking interactions. mdpi.com The two primary amine groups in this compound would offer multiple sites for hydrogen bonding, potentially leading to the formation of complex and stable supramolecular architectures.

In the field of self-healing materials, polymers that can autonomously repair damage are of great interest. nih.govrsc.orgresearchgate.net This can be achieved through either intrinsic mechanisms, involving reversible chemical bonds, or extrinsic systems that release a healing agent. The amine functionalities of this compound make it a candidate monomer for creating polymers with self-healing properties. These amine groups can react with various other functional groups to form dynamic covalent bonds, such as imines or hindered urea (B33335) bonds, which can break and reform under specific stimuli like heat or pH changes, thus enabling the healing of a damaged area.

Furthermore, the pyrrole moiety itself can participate in non-covalent interactions that contribute to self-healing. For instance, π–π stacking interactions between aromatic rings have been utilized to create self-healing materials. mdpi.com A polymer incorporating this compound could leverage both the dynamic covalent chemistry of its amine groups and the non-covalent interactions of the pyrrole rings to achieve robust self-healing capabilities.

Table 2: Potential Contributions of this compound Moieties to Self-Healing Polymer Systems

| Functional Group / Moiety | Type of Interaction | Role in Self-Healing | Potential Stimulus |

| Primary Amine Groups | Dynamic Covalent Bonding (e.g., imine formation) | Reversible cross-linking, bond reformation at crack interface. | Heat, pH change |

| Pyrrole Ring | Non-Covalent Interactions (π-π stacking) | Reversible physical cross-linking, stabilization of healed region. mdpi.com | Mechanical force, temperature |

| Pyrrole N-H Group | Hydrogen Bonding | Directional and reversible interactions, contributing to material strength and healing. | Temperature, solvent |

Structure Activity Relationship Sar Studies and Derivatization Strategies

Systematic Modification of the Pyrrole (B145914) Ring and Amine Moieties

The core structure of (1H-Pyrrole-2,5-diyl)dimethanamine offers multiple points for systematic modification. These can be broadly categorized into alterations of the central pyrrole ring and derivatization of the terminal amine groups.

Modification of the Pyrrole Ring: The pyrrole nucleus, a five-membered aromatic heterocycle, is amenable to various substitutions at the nitrogen atom (N1) and the carbon atoms at positions 3 and 4. Introducing different substituents can modulate the electronic properties and steric profile of the molecule. For instance, alkylation or acylation at the N1 position can influence the molecule's lipophilicity and hydrogen bonding capacity. Substitution at the C3 and C4 positions with electron-withdrawing or electron-donating groups can alter the electron density of the pyrrole ring, thereby affecting its reactivity in chemical transformations and its binding affinity in biological systems.

Modification of the Amine Moieties: The primary amine groups at the termini of the methyl side chains are key functional handles for derivatization. These can be readily converted into a wide array of functional groups, including amides, sulfonamides, ureas, and secondary or tertiary amines through reactions with acyl chlorides, sulfonyl chlorides, isocyanates, and alkyl halides, respectively. Such modifications can drastically alter the compound's polarity, charge, and hydrogen bonding capabilities, which are critical determinants of its interaction with other molecules.

Impact of Substitution on Reactivity and Coordination Behavior

The introduction of substituents to either the pyrrole ring or the amine functions of this compound would be expected to have a profound impact on its chemical reactivity and its ability to coordinate with metal ions.

Reactivity: Substituents on the pyrrole ring can influence the nucleophilicity of the amine groups. Electron-withdrawing groups on the pyrrole ring would decrease the basicity and nucleophilicity of the amine functions, making them less reactive towards electrophiles. Conversely, electron-donating groups would enhance their reactivity. The nature of the substituents on the amine groups themselves will dictate their reactivity in further chemical transformations. For example, converting the primary amines to amides would render them significantly less nucleophilic.

Coordination Behavior: The two primary amine groups, along with the nitrogen atom of the pyrrole ring, present potential coordination sites for metal ions. The geometry and electronic properties of the resulting metal complexes would be highly dependent on the nature of the substituents. Steric hindrance introduced by bulky substituents on the pyrrole ring or the amine groups could influence the coordination number and geometry of the metal center. Furthermore, the electronic effects of the substituents would modulate the electron-donating ability of the nitrogen atoms, thereby affecting the stability and redox properties of the metal complexes. This tunability is a key aspect in the design of novel catalysts and imaging agents.

Rational Design of Analogues for Specific Functions (e.g., biochemical tool development, excluding clinical aspects)

The principles of SAR can be applied to rationally design analogues of this compound for specific applications as biochemical tools. By systematically altering its structure, one can fine-tune its properties to interact with biological targets in a desired manner.

For example, to develop a fluorescent probe, one could attach a fluorophore to one of the amine groups. The other amine group could be modified with a reactive group that allows for covalent attachment to a specific biomolecule. The pyrrole core itself could be substituted to modulate the photophysical properties of the attached fluorophore.

In the context of developing affinity-based probes, one of the amine groups could be functionalized with a ligand known to bind to a specific protein. The other amine could be attached to a reporter molecule, such as biotin (B1667282) or a radioisotope, to enable detection and isolation of the target protein. The substituents on the pyrrole ring could be varied to optimize the binding affinity and selectivity of the probe.

Table 1: Hypothetical Derivatization Strategies for Biochemical Tool Development

| Target Application | Modification Strategy | Rationale |

| Fluorescent Labeling Agent | Attach a fluorophore (e.g., fluorescein, rhodamine) to one amine group. | To enable visualization of biomolecules or cellular structures. |

| Affinity-Based Probe | Functionalize one amine with a known ligand and the other with a reporter tag (e.g., biotin). | To selectively capture and identify protein targets. |

| Cross-linking Agent | Introduce photoreactive groups (e.g., azides, diazirines) on the amine moieties. | To study protein-protein interactions by forming covalent bonds upon photoactivation. |

Computational Approaches to SAR Prediction (e.g., QSAR)

In the absence of extensive experimental data, computational methods can provide valuable insights into the SAR of this compound and its derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their observed activity. nih.gov

A typical QSAR study would involve generating a dataset of this compound analogues with known activities for a particular function. For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates the descriptors to the activity.

Future Perspectives and Interdisciplinary Research Directions

Integration with Nanotechnology and Nanomaterials

The bifunctional nature of (1H-Pyrrole-2,5-diyl)dimethanamine makes it an ideal candidate for integration with nanotechnology. The amine groups can readily react with various nanomaterials, enabling surface functionalization and the creation of novel hybrid materials with tailored properties.

Key Research Areas: